REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[CH:6]=[C:7]2[C:17](=[CH:18][CH:19]=1)[O:16][C:10]1([CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[CH2:9][C:8]2=[O:20])([OH:4])=[O:3].[C:21]([O-:24])(O)=[O:22].[Na+]>O1CCOCC1.O.CCOCC.[OH-].[Na+]>[C:2]([C:5]1[CH:6]=[C:7]2[C:17](=[CH:18][CH:19]=1)[O:16][C:10]1([CH2:11][CH2:12][N:13]([C:21]([O:24][C:5]([CH3:6])([CH3:19])[CH3:2])=[O:22])[CH2:14][CH2:15]1)[CH2:9][C:8]2=[O:20])([OH:4])=[O:3] |f:0.1,2.3,7.8|
|
Name
|
6-Carboxy-4-oxospiro(chroman-2,4′-piperidine) hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(O)C=1C=C2C(CC3(CCNCC3)OC2=CC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred at room temperature for 13 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with MeOH—H2O
|
Type
|
FILTRATION
|
Details
|
the insoluble solid was collected through filtration
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |